Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-

Catalog No.
S14507021
CAS No.
56438-00-7
M.F
C14H11ClN2O2
M. Wt
274.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-

CAS Number

56438-00-7

Product Name

Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-

IUPAC Name

3-chloro-N-(phenylcarbamoyl)benzamide

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

InChI

InChI=1S/C14H11ClN2O2/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19)

InChI Key

VCKAAUTWBNGSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl

Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- is a chemical compound characterized by its structural features, which include a benzamide core with a chloro substituent at the 3-position and a phenylamino carbonyl group. The systematic name reflects its complex structure, which is significant in various chemical and biological contexts. Its molecular formula is C14H12ClN3O, and it has a molecular weight of approximately 273.72 g/mol.

Typical of amides and aromatic compounds. Key reactions include:

  • Acylation: The compound can participate in acylation reactions, forming more complex benzamide derivatives.
  • Nucleophilic Substitution: The chlorine atom in the 3-chloro position can be replaced by nucleophiles, leading to various derivatives.
  • Reduction: The carbonyl group can be reduced to form amines or alcohols under appropriate conditions.

These reactions are essential for synthesizing various analogs and exploring their potential applications in pharmaceuticals and materials science.

Benzamide derivatives, including 3-chloro-N-[(phenylamino)carbonyl]-, have shown promising biological activities. Studies indicate that such compounds may exhibit:

  • Anticancer Properties: Some benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Certain derivatives demonstrate effectiveness against various microbial strains.
  • Enzyme Inhibition: They may act as inhibitors for specific enzymes involved in disease pathways.

The biological effects are often linked to their ability to interact with specific cellular targets, making them candidates for drug development.

The synthesis of Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: Using commercially available anilines and chloroacetyl chloride as key starting materials.
  • Benzoylation: The process often includes the benzoylation of an amine followed by the introduction of the chloro group through electrophilic substitution.
  • Purification: Final products are purified using techniques such as high-performance liquid chromatography (HPLC).

For example, one method involves the reaction of an appropriate aniline with chloroacetyl chloride in the presence of a base to yield the desired benzamide derivative .

Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- finds applications in:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting cancer and infectious diseases.
  • Agricultural Chemicals: It may be used in formulations aimed at pest control due to its biological activity.
  • Research Reagents: Utilized in biochemical assays and studies related to enzyme inhibition and cellular signaling pathways.

Interaction studies involving Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the compound's efficacy against target cells or pathogens.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- shares structural similarities with several other compounds. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-ChlorobenzamideChlorine at the meta positionSimpler structure; less functional diversity
N-(4-Aminophenyl)benzamidePara-substituted amino groupIncreased solubility; different biological activity
N-(2-Chlorophenyl)benzamideChlorine at the ortho positionDifferent reactivity profile
4-Chloro-N-(4-methylphenyl)benzamideMethyl group at para positionPotentially enhanced lipophilicity

These compounds highlight the unique features of Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-, particularly its specific chlorine substitution pattern and phenylamino functionality, which may influence its biological activity and chemical reactivity compared to others.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

274.0509053 g/mol

Monoisotopic Mass

274.0509053 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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